molecular formula C12H13BrN2O2 B2445154 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone CAS No. 2034414-83-8

1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone

Cat. No.: B2445154
CAS No.: 2034414-83-8
M. Wt: 297.152
InChI Key: UAOIQNILDBKNAZ-UHFFFAOYSA-N
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Description

1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring attached to a brominated nicotinoyl group

Preparation Methods

The synthesis of 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(1-(5-Chloronicotinoyl)pyrrolidin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    1-(1-(5-Fluoronicotinoyl)pyrrolidin-3-yl)ethanone: Contains a fluorine atom in place of bromine.

    1-(1-(5-Methylnicotinoyl)pyrrolidin-3-yl)ethanone: Features a methyl group instead of a halogen.

These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-8(16)9-2-3-15(7-9)12(17)10-4-11(13)6-14-5-10/h4-6,9H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIQNILDBKNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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